molecular formula C15H14ClN3O2S B2670277 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 2415633-51-9

1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2670277
CAS No.: 2415633-51-9
M. Wt: 335.81
InChI Key: CKYNWMMPJHMUFI-UHFFFAOYSA-N
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Description

1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a 4-chloro-2,5-dimethylbenzenesulfonyl group and a methyl group, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride. This intermediate is synthesized from 2,5-dimethylsulphanilic acid through chlorination and sulfonylation reactions . The final compound is obtained by reacting the intermediate with 5-methyl-1H-1,2,3-benzotriazole under specific conditions, such as the presence of a base and an appropriate solvent.

Chemical Reactions Analysis

1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The benzotriazole core can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common reagents and conditions for these reactions include bases, oxidizing agents, reducing agents, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites, while the benzotriazole core can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes, receptors, and other biological molecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can be compared with similar compounds such as:

    4-chloro-2,5-dimethylbenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.

    5-methyl-1H-1,2,3-benzotriazole: This compound forms the core structure of the target compound and has similar reactivity and applications.

    Other benzotriazole derivatives: These compounds share the benzotriazole core and can have similar chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-9-4-5-14-13(6-9)17-18-19(14)22(20,21)15-8-10(2)12(16)7-11(15)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYNWMMPJHMUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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